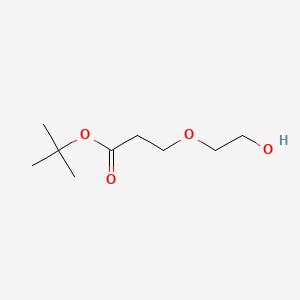

Tert-butyl 3-(2-hydroxyethoxy)propanoate

Descripción general

Descripción

Hidroxi-PEG1-(CH2)2-Boc es un enlazador basado en polietilenglicol que se utiliza en la síntesis de moléculas quiméricas de direccionamiento de proteólisis (PROTACs). Este compuesto se caracteriza por su capacidad para conectar dos ligandos diferentes, uno para una ligasa de ubiquitina E3 y otro para la proteína diana, facilitando la degradación selectiva de las proteínas diana a través del sistema ubiquitina-proteasoma intracelular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Hidroxi-PEG1-(CH2)2-Boc normalmente implica la reacción de polietilenglicol con grupos protectores tert-butoxicarbonilo (Boc). Las condiciones de reacción a menudo requieren el uso de disolventes como el dimetilsulfóxido (DMSO) y el agua, con técnicas de ultrasonido y calentamiento para mejorar la solubilidad .

Métodos de Producción Industrial

La producción industrial de Hidroxi-PEG1-(CH2)2-Boc sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. El compuesto se almacena normalmente a bajas temperaturas para mantener la estabilidad, con condiciones de almacenamiento que varían de -20 °C a -80 °C dependiendo de la forma (pura o en solución) .

Análisis De Reacciones Químicas

Tipos de Reacciones

Hidroxi-PEG1-(CH2)2-Boc experimenta diversas reacciones químicas, entre ellas:

Reacciones de Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila.

Reacciones de Desprotección: El grupo protector Boc se puede eliminar en condiciones ácidas para producir la amina libre

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y bases.

Reacciones de Desprotección: El ácido trifluoroacético (TFA) se utiliza comúnmente para la desprotección de Boc

Productos Principales

Reacciones de Sustitución: Los productos principales suelen ser derivados de polietilenglicol sustituidos.

Reacciones de Desprotección: El producto principal es la forma de amina libre del compuesto

Aplicaciones Científicas De Investigación

Linker in Drug Development

Tert-butyl 3-(2-hydroxyethoxy)propanoate serves as an effective linker in the synthesis of antibody-drug conjugates (ADCs). Its hydrophilic properties enhance solubility and stability, which are crucial for the efficacy of therapeutic agents.

Intermediate in Synthesis

This compound is employed as an intermediate in the production of various bioactive molecules. For instance, it has been used to synthesize derivatives with enhanced biological activities, including potential anticancer agents.

Stability Assays

Research has demonstrated that compounds derived from this compound exhibit satisfactory stability in biological environments, making them suitable candidates for further development in pharmaceutical applications .

Case Studies

Table 1: Reaction Conditions for Synthesis

| Reactants | Solvent | Temperature | Yield |

|---|---|---|---|

| Tert-butyl acrylate + Ethylene glycol derivatives | Tetrahydrofuran | Room Temperature | 24% |

| Compound | IC50 (nM) | Cell Line Tested |

|---|---|---|

| Compound A | 50 | A375 |

| Compound B | 30 | Colo205 |

Mecanismo De Acción

El mecanismo de acción de Hidroxi-PEG1-(CH2)2-Boc implica su función como enlazador en PROTACs. El compuesto conecta dos ligandos, uno que se dirige a una ligasa de ubiquitina E3 y otro que se dirige a una proteína específica. Esta conexión facilita la ubiquitinación y posterior degradación de la proteína diana por el proteasoma .

Comparación Con Compuestos Similares

Hidroxi-PEG1-(CH2)2-Boc es único debido a su estructura específica y funcionalidad como enlazador PROTAC. Compuestos similares incluyen:

- Azido-PEG5-carbonato de succinimidilo

- Boc-NH-PEG11-C2-ácido

- Hidroxi-PEG7-Boc

- Ácido tiol-PEG3-fosfónico

Estos compuestos comparten esqueletos de polietilenglicol similares pero difieren en sus grupos funcionales y aplicaciones específicas .

Actividad Biológica

Tert-butyl 3-(2-hydroxyethoxy)propanoate, also known as FR-233074, is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 262596-45-2

- Molecular Formula : C11H22O4

- Molecular Weight : 218.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The compound has been shown to engage with various enzymes and receptors, modulating their activities and leading to diverse biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies indicate that it may influence metabolic processes and cellular signaling pathways.

Biological Activities

- Anticancer Properties :

- Interactions with Biomolecules :

- Toxicological Profile :

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

- Cell Proliferation Assays :

- In a study involving various cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours .

- Mechanistic Insights :

Case Studies

- Case Study on Cancer Cell Lines :

- Protein Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer activity, protein interactions |

| Benzamide derivatives | Varies | Varies; some show anticancer properties but differ in mechanism |

Propiedades

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c1-9(2,3)13-8(11)4-6-12-7-5-10/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWLDITVZGWIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671802-00-9 | |

| Record name | tert-butyl 3-(2-hydroxyethoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.